molecular formula C12H15BrO2 B097501 2-[(4-Bromophenyl)methoxy]oxane CAS No. 17100-68-4

2-[(4-Bromophenyl)methoxy]oxane

Cat. No.: B097501
CAS No.: 17100-68-4
M. Wt: 271.15 g/mol
InChI Key: QQDHNPZEXZGTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenyl)methoxy]oxane is a substituted oxane (tetrahydropyran) derivative featuring a 4-bromobenzyl methoxy group. The compound’s structure consists of a six-membered oxygen-containing ring (oxane) with a methoxy group attached to the 2-position, which is further substituted by a 4-bromophenyl moiety.

Properties

CAS No.

17100-68-4

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-[(4-bromophenyl)methoxy]oxane

InChI

InChI=1S/C12H15BrO2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2

InChI Key

QQDHNPZEXZGTEL-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)Br

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Core Scaffold Influence

  • Oxane vs. Benzoic Acid : The oxane core in 2-[(4-Bromophenyl)methoxy]oxane confers higher lipophilicity compared to the polar benzoic acid derivative (). This difference impacts solubility and bioavailability, making the benzoic acid analog more suitable for aqueous-phase reactions or drug formulations requiring hydrogen bonding .
  • Oxane vs. Oxadiazole : The 1,3,4-oxadiazole ring () is electron-deficient, enhancing binding to biological targets like enzymes. In contrast, the oxane ring’s electron-rich oxygen may favor interactions with hydrophobic pockets in proteins .

Substituent Effects

  • Para vs.
  • Chloro vs.

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